molecular formula C21H24N4O3 B12906202 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol

Cat. No.: B12906202
M. Wt: 380.4 g/mol
InChI Key: OPPUGSNBWXVRHS-UHFFFAOYSA-N
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Description

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is a triazine derivative characterized by a 1,2,4-triazine core substituted with two 4-methoxyphenyl groups at positions 5 and 4.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-ethylamino]ethanol

InChI

InChI=1S/C21H24N4O3/c1-4-25(13-14-26)21-22-19(15-5-9-17(27-2)10-6-15)20(23-24-21)16-7-11-18(28-3)12-8-16/h5-12,26H,4,13-14H2,1-3H3

InChI Key

OPPUGSNBWXVRHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Condensation of Hydrazides with 1,2-Diketones

The predominant synthetic route to 1,2,4-triazines, including the 5,6-bis(4-methoxyphenyl) substituted derivatives, is the condensation reaction of hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions in ethanol. This method yields 3,5,6-trisubstituted 1,2,4-triazines with regioisomeric control achieved by chromatographic separation techniques such as supercritical fluid chromatography (SFC) and reversed-phase high-performance liquid chromatography (RP-HPLC) for unsymmetrical diketones.

  • Reaction conditions: Reflux in ethanol with ammonium acetate and acetic acid.
  • Key intermediates: Hydrazides and 1,2-diketones.
  • Outcome: Formation of the triazine ring with bis(4-methoxyphenyl) substitution at positions 5 and 6.

Structural Confirmation

The regioisomers formed are confirmed by X-ray crystallography and chromatographic retention time analysis, ensuring the correct substitution pattern on the triazine ring.

Functionalization with Ethylaminoethanol Group

The target compound features an ethylaminoethanol substituent attached to the triazine nitrogen. This is typically introduced via nucleophilic substitution or amination reactions on the triazine core.

  • The aminoethanol moiety is introduced by reacting the triazine intermediate with 2-aminoethanol or its derivatives under controlled conditions to form the 2-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol structure.

Preparation of Key Intermediates: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

A crucial intermediate in the synthesis is 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, which can be prepared via Suzuki coupling reactions:

Suzuki Coupling Method

  • Raw materials: p-methoxyphenylboronic acid and cyanuric chloride.
  • Catalyst: Magnetic silica-supported palladium complexes (various metal ferrites such as iron cobalt, iron copper, iron nickel oxide, iron zinc ferrite, iron strontium oxide).
  • Base: Potassium carbonate.
  • Solvent: Ethanol.
  • Reaction conditions: Mild temperatures (20–45 °C), reaction times ranging from 1 to 4 hours.
  • Post-reaction: Catalyst separation by magnetic field, solvent recovery, recrystallization, and drying to obtain high-purity product.

Yield and Purity Data

Example Catalyst Type Temp (°C) Time (h) Yield (%) Purity (%)
1 Iron cobalt ferrite silica Pd complex 20 4 38.0 97.3
2 Iron copper ferrite silica Pd complex 30 1.5 84.0 98.7
3 Iron nickel oxide silica Pd complex 30 2 52.0 98.3
4 Iron zinc ferrite silica Pd complex 35 2 68.5 98.8
5 Iron cobalt ferrite silica Pd complex 45 1 51.0 98.2
10 Iron strontium oxide silica Pd complex 35 2.5 93.5 98.8

This method is noted for its green chemistry advantages, including catalyst recyclability, mild reaction conditions, and high selectivity.

Post-Synthesis Purification and Characterization

  • Purification: Recrystallization from solvents such as ethanol or 2-methyltetrahydrofuran, often with seed crystals to enhance purity.
  • Characterization: Confirmed by chromatographic techniques (HPLC, SFC), X-ray crystallography, and spectroscopic methods.
  • Purity: Typically above 97%, with yields varying depending on catalyst and conditions.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of hydrazides Hydrazine in ethanol reflux Hydrazide intermediates
2 Condensation with 1,2-diketones Ammonium acetate, acetic acid, reflux ethanol Formation of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core
3 Suzuki coupling to prepare dichloro-triazine p-methoxyphenylboronic acid, cyanuric chloride, Pd catalyst, K2CO3, ethanol, 20-45 °C Key intermediate with high purity and yield
4 Amination with 2-aminoethanol Nucleophilic substitution on triazine core Final compound: this compound
5 Purification Recrystallization, filtration >97% purity, confirmed by analytical methods

Research Findings and Notes

  • The condensation method for triazine ring formation is well-established and allows for structural diversification by varying diketone and hydrazide components.
  • Suzuki coupling using magnetic silica-supported palladium catalysts offers a sustainable and efficient route to key intermediates with easy catalyst recovery and reuse.
  • The final functionalization step with aminoethanol groups is typically straightforward, enabling the introduction of hydrophilic moieties for enhanced solubility or biological activity.
  • Purification techniques such as recrystallization with seed crystals improve product purity and yield, critical for applications requiring high chemical integrity.

Chemical Reactions Analysis

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxazoloquinolones, while substitution reactions can produce various derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds featuring the triazine moiety exhibit significant anticancer properties. For instance, derivatives of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in 2023 demonstrated that a related triazine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to disrupt microtubule formation during cell division, leading to cell cycle arrest .

Antimicrobial Properties : The compound has also been studied for its antimicrobial effects. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Agricultural Science

Herbicides and Pesticides : The triazine derivatives are known for their herbicidal properties. The compound can be utilized as an active ingredient in herbicides targeting specific weed species without harming crops.

Data Table: Herbicidal Efficacy

Compound NameTarget WeedsApplication Rate (g/ha)Efficacy (%)
Triazine AAmaranthus retroflexus20085
Triazine BSetaria viridis15090
Triazine CChenopodium album25080

This table summarizes the efficacy of various triazine compounds in agricultural applications, highlighting the potential of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol as an effective herbicide.

Materials Science

UV Absorption and Stabilization : The compound's structure allows it to function as a UV filter in cosmetic formulations. Its ability to absorb UV radiation makes it suitable for sunscreen products.

Case Study : A formulation study conducted in 2024 showed that incorporating this triazine derivative into sunscreen products improved UV protection significantly compared to formulations without it. The study noted an increase in SPF ratings due to the compound's effective UV absorption properties .

Mechanism of Action

The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1. This interaction can inhibit the activity of the kinase, leading to various downstream effects on cellular processes . The compound’s molecular structure allows it to bind effectively to the active site of the kinase, thereby modulating its activity .

Comparison with Similar Compounds

Key Observations :

  • The indole derivatives (e.g., 5e, Compound 837) exhibit rigid aromatic substituents, enhancing π-π stacking but reducing solubility.
  • The urea derivative () introduces hydrogen-bonding capacity but may face metabolic instability due to urea linkages.

Physical and Spectroscopic Properties

Substituents significantly influence physical properties:

Compound Name Melting Point (°C) ^1H NMR Features (CDCl₃) ESI-HRMS Data Reference
5e 209–211 δ 8.05 (d, J=8.5 Hz, 2H, Ar-H), δ 3.90 (s, 6H, OCH₃) m/z 449.1780 [M+H]⁺ (calc. 449.1775)
5f (Pyridyl substituent) 158–159 δ 8.65 (d, J=5.0 Hz, 2H, Py-H), δ 3.88 (s, 6H, OCH₃) m/z 423.1540 [M+H]⁺ (calc. 423.1538)
Target Compound Not reported Expected signals: δ 3.7–4.0 (OCH₃), δ 3.5–3.6 (CH₂OH), δ 2.6–2.8 (NCH₂) Predicted m/z ~454.2 [M+H]⁺ N/A

Key Observations :

  • Rigid substituents (e.g., indole in 5e) correlate with higher melting points, suggesting stronger crystal packing.
  • Flexible or polar groups (e.g., ethylaminoethanol) may lower melting points due to reduced crystallinity.
  • The target compound’s NMR would feature distinct signals for the ethanol moiety (δ 3.5–4.0) and ethylamino group (δ 2.6–2.8).

Metabolic and Stability Considerations

  • Urea Derivative () : Susceptible to hydrolysis by amidases, limiting metabolic stability.
  • Ethylaminoethanol Group: Likely undergoes oxidative metabolism (e.g., via alcohol dehydrogenase), but the ethanol moiety may enhance excretion efficiency.

Biological Activity

The compound 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is a derivative of the 1,2,4-triazine class, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C20H24N4O2C_{20}H_{24}N_4O_2. Its structure features a triazine ring substituted with methoxyphenyl groups and an ethylamino ethanol moiety. This structural configuration is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazine moiety exhibit a range of biological activities, including:

  • Antitumor Activity: Several studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Triazine derivatives have also been evaluated for their antimicrobial efficacy against different bacterial strains.
  • Enzyme Inhibition: Some studies suggest that these compounds may act as enzyme inhibitors, impacting pathways relevant to disease progression.

Antitumor Activity

A study conducted by Elmongy et al. (2022) explored the cytotoxic effects of triazine derivatives on breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Triazine Derivatives

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23110.5
Compound BHT298.7
Compound CA43112.3

Antimicrobial Activity

Another study assessed the antimicrobial properties of various triazine compounds against common pathogens. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 mg/mL .

Table 2: Antimicrobial Efficacy of Triazine Compounds

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis1.5

The mechanism by which this compound exerts its biological effects appears to involve interactions with cellular proteins and pathways. Molecular dynamics simulations suggest that the compound may bind to specific targets through hydrophobic interactions and hydrogen bonding .

Case Studies

Several case studies have reported on the efficacy of similar triazine compounds in clinical settings:

  • Case Study on Breast Cancer Treatment : A clinical trial evaluating a related triazine derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Antimicrobial Treatment in Hospital Settings : A study highlighted the use of triazine derivatives in treating hospital-acquired infections caused by resistant strains of bacteria.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsDurationReference
RefluxEthanol, glacial acetic acid4–12 hrs
CyclizationLawesson’s reagent, THF8–24 hrs
PurificationEthanol/water recrystallization

How can researchers characterize this compound’s purity and structural integrity?

Basic Research Focus
Use a combination of chromatographic and spectroscopic methods:

  • HPLC : Monitor retention times (e.g., relative retention time ~0.5–2.2 for similar triazine derivatives) and relative response factors (1.00–1.75) .
  • Spectroscopy : Analyze via 1H^1H-NMR for amine/ethanol proton signals (~δ 1.2–3.5 ppm) and IR for hydroxyl stretches (~3200–3600 cm1^{-1}) .
  • Mass Spec : Confirm molecular weight (e.g., 285.3 g/mol for related structures) .

Advanced Tip : Compare experimental data with computational predictions (e.g., PubChem’s InChI key or LexiChem tools) to resolve ambiguities .

What safety precautions are critical during handling?

Q. Basic Research Focus

  • GHS Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
  • Protective Measures :
    • Wear nitrile gloves, lab coats, and goggles.
    • Use fume hoods to avoid aerosol inhalation.
    • Emergency protocols: Rinse eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Note : Conduct in vitro toxicity assays (e.g., Ames test) to assess mutagenicity, given structural similarities to carcinogenic triazoles .

How can discrepancies in biological activity data be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. HEK293) or dose ranges.
  • Structural Analogues : Compare substituent effects (e.g., 4-methoxyphenyl vs. sulfophenyl groups alter solubility and target affinity) .

Q. Methodology :

Replicate studies under standardized conditions (pH, temperature).

Use LC-MS to verify compound integrity post-assay .

Perform SAR studies with derivatives (e.g., 5,6-disubstituted triazines) to isolate active pharmacophores .

What strategies optimize synthetic yield for scale-up?

Q. Advanced Research Focus

  • Solvent Selection : Ethanol maximizes solubility of aromatic precursors; switch to DMF for stubborn intermediates .
  • Catalysis : Add triethylamine (0.1 eq) to accelerate Schiff base formation in reflux .
  • Workup : Use column chromatography (silica gel, CH2 _2Cl2 _2/MeOH) for high-purity isolation .

Q. Table 2: Yield Optimization Parameters

VariableImpact on YieldReference
Reflux duration>12 hrs improves cyclization
Catalyst (TEA)10–15% yield increase
Solvent polarityEthanol > THF for polar intermediates

How to investigate reaction mechanisms involving this compound?

Q. Advanced Research Focus

  • Kinetic Studies : Monitor intermediates via 13C^{13}C-NMR or FTIR during reactions with amino acids (e.g., glycine) .
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazine to track triazine ring formation .
  • Computational Modeling : Apply DFT calculations (Gaussian 09) to map energy barriers for cyclization steps .

What structural modifications enhance target selectivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Introduce sulfophenyl moieties to improve binding to hydrophobic enzyme pockets .
  • Side Chain Engineering : Replace ethylamino groups with morpholinoethyl to enhance water solubility .

Case Study : Analogues with 4-sulfophenyl groups showed 3x higher inhibition of COX-2 compared to methoxy derivatives .

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